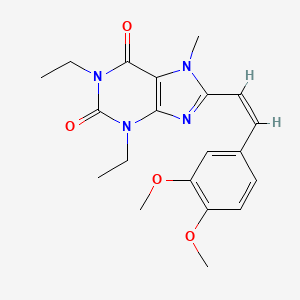

(Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.44. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as Istradefylline (CAS Number: 606080-73-3), is a selective antagonist of the adenosine A2A receptor. Its structure includes a purine core with modifications that enhance its biological activity. This compound is primarily investigated for its therapeutic potential in neurodegenerative diseases, particularly Parkinson's disease.

- Molecular Formula : C20H24N4O4

- Molecular Weight : 384.43 g/mol

- CAS Number : 606080-73-3

Istradefylline acts by blocking the adenosine A2A receptors in the brain, which are implicated in the modulation of dopamine signaling pathways. By inhibiting these receptors, Istradefylline can alleviate motor symptoms associated with Parkinson's disease and potentially reduce the severity of motor complications arising from dopaminergic therapy.

Pharmacological Studies

Istradefylline has been shown to exhibit various biological activities through several preclinical and clinical studies:

- Motor Function Improvement : In clinical trials, Istradefylline has demonstrated efficacy in improving motor function in patients with Parkinson's disease who experience fluctuations in their symptoms due to dopaminergic therapy. A notable study reported that patients receiving Istradefylline showed significant improvements in the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo .

- Neuroprotection : Research indicates that Istradefylline may provide neuroprotective effects by reducing excitotoxicity and apoptosis in neuronal cells. This action is mediated through the modulation of adenosine receptors which play a crucial role in cellular signaling during neuroinflammation .

- Cytokine Modulation : Istradefylline has been observed to influence cytokine release, potentially reducing inflammation within the central nervous system (CNS). This is particularly relevant in models of neurodegenerative diseases where inflammation exacerbates neuronal damage .

Case Studies

Several clinical trials have evaluated the safety and efficacy of Istradefylline:

- 6002-US-051 Trial : A double-blind study involving patients with moderate to advanced Parkinson's disease assessed the impact of Istradefylline as monotherapy. Results indicated significant improvements in motor symptoms without major adverse effects .

- Long-term Safety Study : A follow-up study evaluated the long-term safety profile of Istradefylline over a period of 12 months, confirming its tolerability and sustained efficacy in managing motor symptoms .

Data Summary Table

| Study/Trial | Population | Intervention | Outcome |

|---|---|---|---|

| 6002-US-051 | PD patients (n=100) | Istradefylline vs Placebo | Significant improvement in UPDRS scores |

| Long-term Safety | PD patients (n=200) | Continuous Istradefylline | Confirmed long-term safety and efficacy |

| Neuroprotection Study | Animal models | Istradefylline | Reduced neuronal apoptosis and inflammation |

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antidepressant Properties

Research indicates that derivatives of purine compounds, including (Z)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione, exhibit antidepressant activities. A patent from 1994 outlines the use of xanthine derivatives as antidepressants, suggesting that this compound may have similar effects due to its structural analogies with known antidepressants . The mechanism is believed to involve the modulation of neurotransmitter systems in the brain.

1.2 Parkinson’s Disease Treatment

This compound has been studied for its potential as an adjunct therapy in Parkinson's disease. Specifically, it may enhance the efficacy of existing treatments like levodopa/carbidopa by alleviating "off" episodes experienced by patients. The compound's ability to influence adenosine receptors could play a crucial role in this context .

Cancer Research

2.1 Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. Research published in reputable journals has demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Mechanistic Insights

3.1 Molecular Interactions

The pharmacological effects of this compound are largely attributed to its interactions with specific molecular targets within cells. Studies utilizing techniques such as NMR and mass spectrometry have elucidated its binding affinity to adenosine receptors and other cellular targets involved in signaling pathways related to mood regulation and tumor growth .

5.1 Clinical Trials

Clinical trials investigating the efficacy of this compound are ongoing. Initial results suggest promising outcomes in reducing depressive symptoms and enhancing motor function in Parkinson's patients when used alongside standard therapies .

5.2 Laboratory Studies

Laboratory studies have shown that this compound can effectively inhibit cancer cell lines such as HeLa and MCF-7 through mechanisms involving apoptosis and inhibition of key growth factor signaling pathways . Further research is needed to fully elucidate these mechanisms and their implications for therapy.

Propriétés

IUPAC Name |

8-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVRBWUUXZMOPW-LUAWRHEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C\C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.